molecular formula C16H24N2 B3025665 Propylisopropyltryptamine CAS No. 1354632-00-0

Propylisopropyltryptamine

Cat. No.: B3025665
CAS No.: 1354632-00-0
M. Wt: 244.37 g/mol
InChI Key: OFXPLOPRCQJJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propylisopropyltryptamine, commonly known as PiPT, is a chemical compound belonging to the tryptamine family. Tryptamines are a class of compounds that share a common structure and are known for their psychoactive and hallucinogenic properties. PiPT is structurally related to other dialkyl tryptamine derivatives and is known to produce psychedelic effects, although it is considered relatively weak and short-lasting compared to its analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propylisopropyltryptamine typically involves the alkylation of tryptamine. One common method is the reaction of tryptamine with propyl iodide and isopropyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its limited use and legal status in many countries. the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to its production. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propylisopropyltryptamine undergoes several types of chemical reactions, including:

    Oxidation: PiPT can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert PiPT to its corresponding amine derivatives.

    Substitution: PiPT can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PiPT can yield various oxidized derivatives, while reduction can produce different amine compounds.

Scientific Research Applications

Propylisopropyltryptamine has several scientific research applications, including:

    Chemistry: PiPT is used as a model compound to study the reactivity and properties of tryptamines. It helps in understanding the structure-activity relationships of this class of compounds.

    Biology: In biological research, PiPT is used to investigate the effects of tryptamines on neurotransmitter systems and receptor binding.

    Medicine: Although not widely used in medicine, PiPT’s psychoactive properties make it a subject of interest in the study of potential therapeutic applications for mental health disorders.

    Industry: PiPT’s limited industrial applications are primarily in the field of chemical research and development.

Mechanism of Action

The mechanism of action of propylisopropyltryptamine involves its interaction with serotonin receptors in the brain. Like other tryptamines, PiPT is believed to act as an agonist at the 5-HT2A receptor, which is associated with its psychedelic effects. The binding of PiPT to this receptor leads to changes in neurotransmitter release and neuronal activity, resulting in altered perception and cognition .

Comparison with Similar Compounds

Propylisopropyltryptamine is similar to other tryptamine derivatives such as:

    N,N-Dimethyltryptamine (DMT): Known for its powerful and short-lasting psychedelic effects.

    Diisopropyltryptamine (DiPT): Noted for its auditory distortions and unique psychoactive profile.

    N,N-Dipropyltryptamine (DPT): Known for its intense and long-lasting psychedelic effects.

Uniqueness of PiPT

PiPT is unique in its relatively weak and short-lasting effects compared to other tryptamines. This makes it less potent and potentially safer for research purposes, although its legal status and limited availability restrict its widespread use .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-4-10-18(13(2)3)11-9-14-12-17-16-8-6-5-7-15(14)16/h5-8,12-13,17H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXPLOPRCQJJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CNC2=CC=CC=C21)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726699
Record name N-(1-Methylethyl)-N-propyl-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354632-00-0
Record name 1H-Indole-3-ethanamine, N-(1-methylethyl)-N-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354632-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylisopropyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354632000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Methylethyl)-N-propyl-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propylisopropyltryptamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propylisopropyltryptamine
Reactant of Route 3
Reactant of Route 3
Propylisopropyltryptamine
Reactant of Route 4
Reactant of Route 4
Propylisopropyltryptamine
Reactant of Route 5
Reactant of Route 5
Propylisopropyltryptamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Propylisopropyltryptamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.